1H-Indole, 2-(bromomethyl)-1-methyl-5-nitro-
Overview
Description
1H-Indole, 2-(bromomethyl)-1-methyl-5-nitro- is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromomethyl group at the 2-position, a methyl group at the 1-position, and a nitro group at the 5-position of the indole ring. These substitutions confer unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1H-Indole, 2-(bromomethyl)-1-methyl-5-nitro- typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and safety.
Chemical Reactions Analysis
1H-Indole, 2-(bromomethyl)-1-methyl-5-nitro- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Common reagents and conditions used in these reactions include palladium catalysts for reductions, strong bases for nucleophilic substitutions, and oxidizing agents like potassium permanganate for oxidations. Major products formed from these reactions include substituted indoles, aminoindoles, and carboxylated indoles.
Scientific Research Applications
1H-Indole, 2-(bromomethyl)-1-methyl-5-nitro- has several scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays due to its unique substituents.
Mechanism of Action
The mechanism of action of 1H-Indole, 2-(bromomethyl)-1-methyl-5-nitro- involves its interaction with biological molecules through its reactive bromomethyl and nitro groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . Molecular targets include enzymes involved in DNA replication and repair, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
1H-Indole, 2-(bromomethyl)-1-methyl-5-nitro- can be compared with other indole derivatives such as:
1H-Indole, 2-methyl-5-nitro-: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
1H-Indole, 2-(chloromethyl)-1-methyl-5-nitro-: Similar structure but with a chloromethyl group instead of bromomethyl, which affects its reactivity and biological activity.
1H-Indole, 2-(bromomethyl)-1-methyl-3-nitro-: The nitro group is at the 3-position instead of the 5-position, altering its electronic properties and reactivity.
The uniqueness of 1H-Indole, 2-(bromomethyl)-1-methyl-5-nitro- lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(bromomethyl)-1-methyl-5-nitroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-12-9(6-11)5-7-4-8(13(14)15)2-3-10(7)12/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMSVJBILLQHRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475468 | |
Record name | 1H-Indole, 2-(bromomethyl)-1-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832102-10-0 | |
Record name | 1H-Indole, 2-(bromomethyl)-1-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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